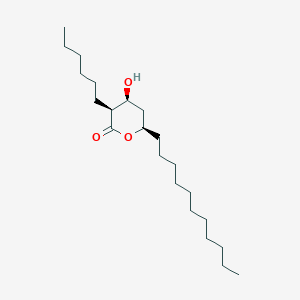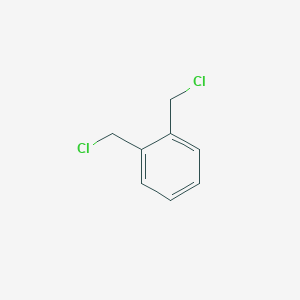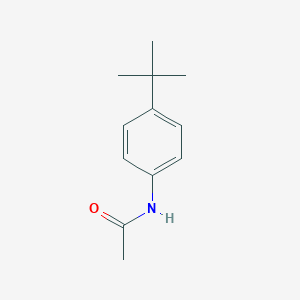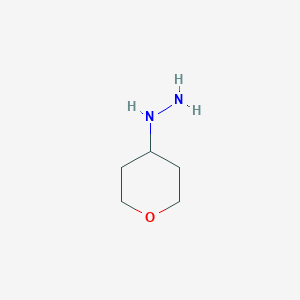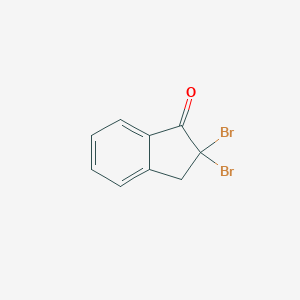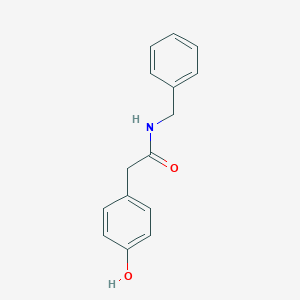
N-benzyl-2-(4-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-hydroxyphenyl)acetamide, also known as BHAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BHAA is a member of the benzylacetamide family of compounds, which are known for their diverse pharmacological properties. In
Mecanismo De Acción
The precise mechanism of action of N-benzyl-2-(4-hydroxyphenyl)acetamide is not fully understood, but it is thought to involve multiple pathways. N-benzyl-2-(4-hydroxyphenyl)acetamide has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as cyclooxygenase-2 and matrix metalloproteinases. N-benzyl-2-(4-hydroxyphenyl)acetamide has also been found to activate the antioxidant defense system and reduce the production of reactive oxygen species, which can contribute to oxidative stress and cellular damage.
Efectos Bioquímicos Y Fisiológicos
N-benzyl-2-(4-hydroxyphenyl)acetamide has been shown to modulate several biochemical and physiological pathways, including the cell cycle, apoptosis, and inflammation. N-benzyl-2-(4-hydroxyphenyl)acetamide has been found to induce cell cycle arrest and promote apoptosis in cancer cells, which can lead to the inhibition of tumor growth. N-benzyl-2-(4-hydroxyphenyl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of chronic inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-(4-hydroxyphenyl)acetamide has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. N-benzyl-2-(4-hydroxyphenyl)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, the limitations of N-benzyl-2-(4-hydroxyphenyl)acetamide include its limited bioavailability and the need for further studies to establish its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-(4-hydroxyphenyl)acetamide, including the development of more potent analogs with improved pharmacological properties. N-benzyl-2-(4-hydroxyphenyl)acetamide could also be investigated for its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Further studies are needed to elucidate the precise mechanism of action of N-benzyl-2-(4-hydroxyphenyl)acetamide and its interactions with other signaling pathways. Additionally, the safety and efficacy of N-benzyl-2-(4-hydroxyphenyl)acetamide in vivo need to be established through preclinical and clinical trials.
In conclusion, N-benzyl-2-(4-hydroxyphenyl)acetamide is a synthetic compound that has shown promise as a pharmacological agent for various diseases. Its synthesis method is relatively simple, and it exhibits a range of pharmacological activities. However, further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Aplicaciones Científicas De Investigación
N-benzyl-2-(4-hydroxyphenyl)acetamide has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. In particular, N-benzyl-2-(4-hydroxyphenyl)acetamide has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2-(4-hydroxyphenyl)acetamide has also been shown to protect against oxidative stress-induced damage in neuronal cells and reduce inflammation in animal models of inflammatory bowel disease.
Propiedades
Número CAS |
120271-79-6 |
|---|---|
Nombre del producto |
N-benzyl-2-(4-hydroxyphenyl)acetamide |
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
N-benzyl-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c17-14-8-6-12(7-9-14)10-15(18)16-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18) |
Clave InChI |
SRLAGMQXPJLLIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O |
Sinónimos |
BenzeneacetaMide, 4-hydroxy-N-(phenylMethyl)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

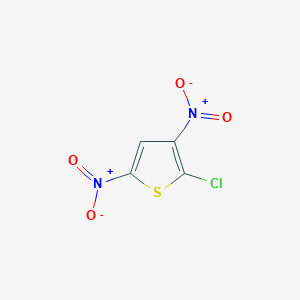
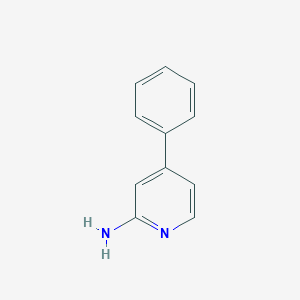
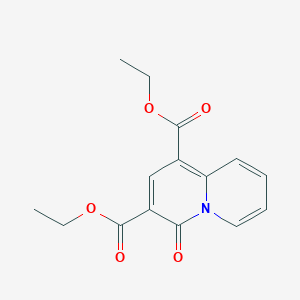
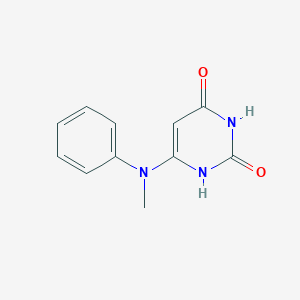
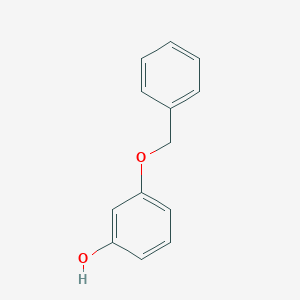

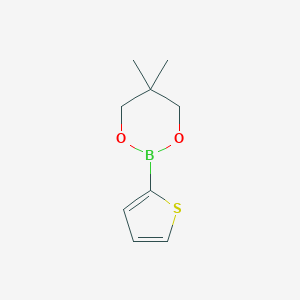
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
